

assessing the therapeutic window of mobocertinib compared to other TKIs

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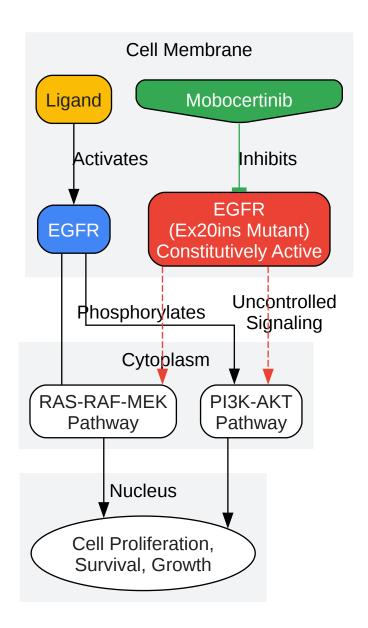
Compound of Interest		
Compound Name:	Mobocertinib	
Cat. No.:	B609201	Get Quote

Mechanism of Action: Targeting a Challenging Mutation

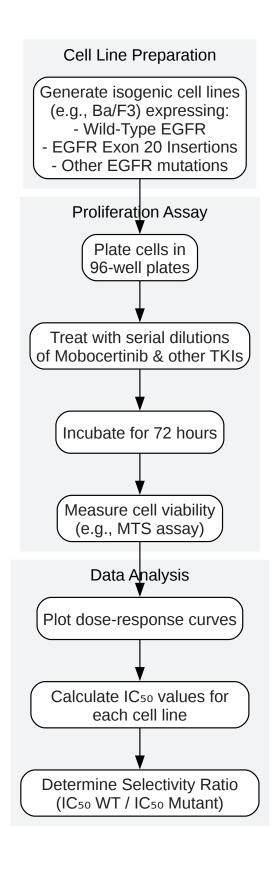
The EGFR signaling pathway is a critical regulator of cell growth and proliferation.[5] In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled tumor growth.[6] While first- and second-generation TKIs are effective against common EGFR mutations (exon 19 deletions and L858R), they show limited activity against Ex20ins.[7][8] This is because Ex20ins mutations cause conformational changes in the ATP-binding pocket of the EGFR kinase domain that resemble the wild-type (WT) receptor's active state, making it difficult to achieve mutant-specific inhibition without dose-limiting toxicity from targeting WT EGFR.[1][9]

Mobocertinib was engineered to overcome this challenge by irreversibly binding to and inhibiting EGFR Ex20ins mutations at concentrations lower than those required to inhibit WT EGFR, thereby creating a more favorable therapeutic window.[5][10]

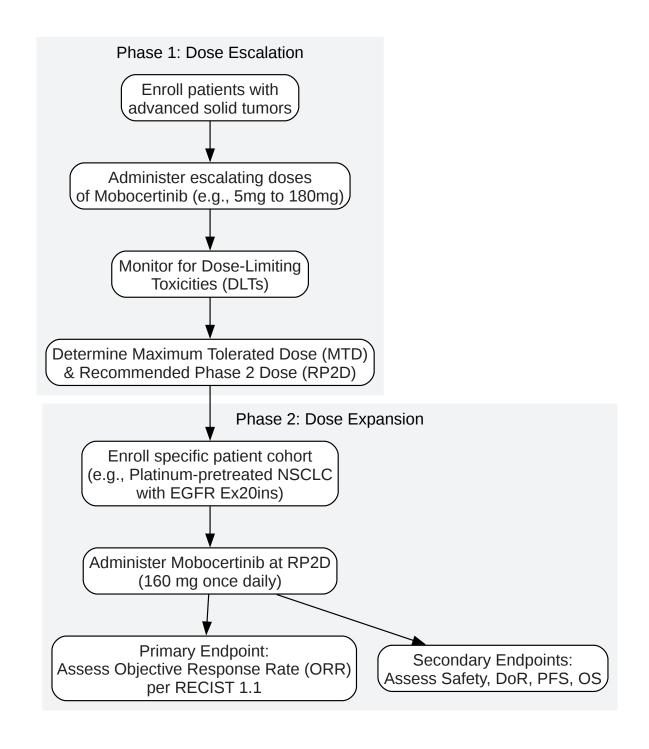












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